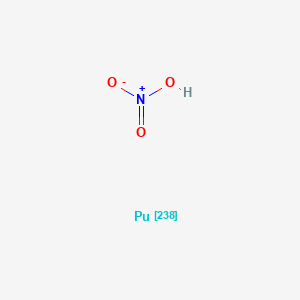![molecular formula C10H16O2 B14617935 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane CAS No. 60761-81-1](/img/structure/B14617935.png)
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethoxy-2-methylidenebicyclo[221]heptane is a chemical compound with the molecular formula C10H16O2 It is a derivative of bicyclo[221]heptane, characterized by the presence of two methoxy groups and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with methanol in the presence of an acid catalyst. One common method is the acid-catalyzed methoxylation of 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 7,7-dimethoxy-2-oxobicyclo[2.2.1]heptane.
Reduction: Formation of 7,7-dimethoxy-2-methylbicyclo[2.2.1]heptane.
Substitution: Formation of 7,7-dihalo-2-methylidenebicyclo[2.2.1]heptane.
Scientific Research Applications
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy groups and the bicyclic structure contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
- 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane
- 7,7-Dimethoxy-2-methylbicyclo[2.2.1]heptane
Uniqueness
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The methylene group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
60761-81-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
7,7-dimethoxy-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O2/c1-7-6-8-4-5-9(7)10(8,11-2)12-3/h8-9H,1,4-6H2,2-3H3 |
InChI Key |
DFBFOZYOKZGKEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CCC1C(=C)C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


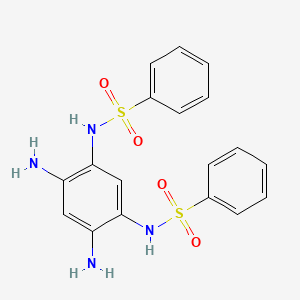
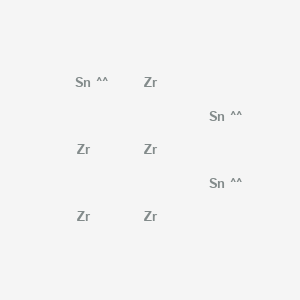
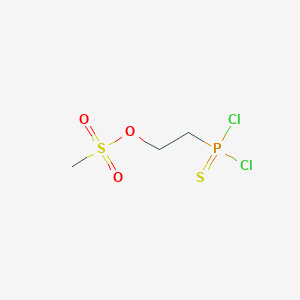
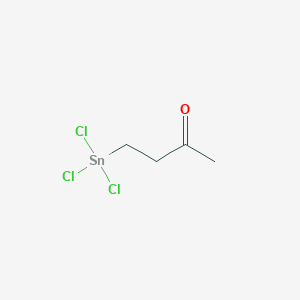
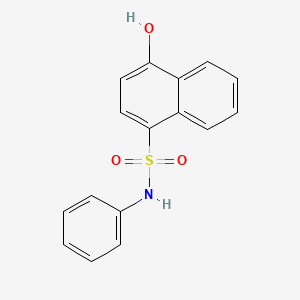
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)

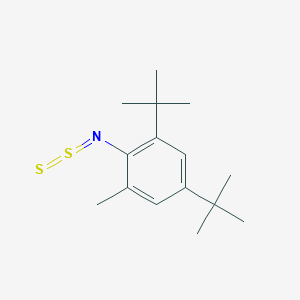

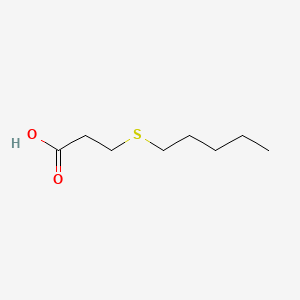
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)

